molecular formula C13H18N2 B8456746 3-[3-(Diethylamino)phenyl]propanenitrile CAS No. 66881-48-9

3-[3-(Diethylamino)phenyl]propanenitrile

Cat. No. B8456746
CAS RN: 66881-48-9
M. Wt: 202.30 g/mol
InChI Key: JFYXEZADRHMXCF-UHFFFAOYSA-N
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Patent
US04243606

Procedure details

A mixture of 60.6 parts of 3-diethylamino-hydrocinnamonitrile, 250 parts by volume of methylated spirits of denatured alcohol, 100 parts of water and 60 parts by volume of a 35° Be solution of sodium hydroxide was heated under reflux until the evolution of ammonia ceased. After the evolution of ammonia had stopped, the mixture was cooled and then neutralized by addition of 19° Be hydrochloric acid. After filtering and drying, 3-diethylamino-hydrocinnamic acid was obtained of the formula:
[Compound]
Name
60.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methylated spirits
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
denatured alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Be hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[CH2:7][CH2:8][C:9]#N)[CH3:2].[OH-:16].[Na+].N.[OH2:19]>>[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[CH2:7][CH2:8][C:9]([OH:19])=[O:16])[CH3:2] |f:1.2|

Inputs

Step One
Name
60.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C=1C=C(CCC#N)C=CC1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
methylated spirits
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
denatured alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Be hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C=1C=C(CCC(=O)O)C=CC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.